3-(2'-Fluoro-5'-(trifluoromethoxy)phenyl)propionic acid
Overview
Description
3-(2’-Fluoro-5’-(trifluoromethoxy)phenyl)propionic acid: is an organic compound with the molecular formula C10H8F4O3 It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2’-Fluoro-5’-(trifluoromethoxy)phenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-(trifluoromethoxy)benzene and propionic acid.
Reaction Conditions: The reaction involves the use of a suitable catalyst and solvent under controlled temperature and pressure conditions. For example, a palladium-catalyzed coupling reaction can be employed to introduce the propionic acid moiety to the fluorinated benzene ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of 3-(2’-Fluoro-5’-(trifluoromethoxy)phenyl)propionic acid may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the propionic acid moiety may be converted to other functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be used to modify the fluorinated phenyl ring or the propionic acid moiety, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology:
Biochemical Studies: The compound’s unique structure makes it a valuable tool in biochemical studies, where it can be used to probe the effects of fluorinated groups on biological systems.
Medicine:
Drug Development: The presence of fluorine and trifluoromethoxy groups can enhance the pharmacokinetic properties of drug candidates, making this compound a potential intermediate in the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 3-(2’-Fluoro-5’-(trifluoromethoxy)phenyl)propionic acid exerts its effects depends on its specific application. In biochemical systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through the unique electronic and steric effects of the fluorinated groups. The pathways involved can vary widely, from metabolic processes to signal transduction pathways.
Comparison with Similar Compounds
- 3-(2’-Fluoro-5’-(trifluoromethyl)phenyl)propionic acid
- 3-(2’-Chloro-5’-(trifluoromethoxy)phenyl)propionic acid
- 3-(2’-Fluoro-5’-(methoxy)phenyl)propionic acid
Comparison:
- Uniqueness: The presence of both fluorine and trifluoromethoxy groups in 3-(2’-Fluoro-5’-(trifluoromethoxy)phenyl)propionic acid imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may lack one of these groups.
- Reactivity: The trifluoromethoxy group can enhance the compound’s stability and resistance to metabolic degradation, which can be advantageous in drug development and material science applications.
Properties
IUPAC Name |
3-[2-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-8-3-2-7(17-10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZUCPKSXRMQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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